Product packaging for 6-Bromo-4-fluoroisoindoline hydrobromide(Cat. No.:CAS No. 335428-72-3)

6-Bromo-4-fluoroisoindoline hydrobromide

Cat. No.: B1529222
CAS No.: 335428-72-3
M. Wt: 296.96 g/mol
InChI Key: XWGQWFRPOCBKIP-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoroisoindoline hydrobromide ( 335428-72-3) is an organobromine compound serving as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research . With the molecular formula C8H8Br2FN and a molecular weight of 296.96 g/mol, this isoindoline derivative is characterized by the presence of both bromo and fluoro substituents on its fused benzene ring, which enhances its reactivity and provides handles for further functionalization, for instance via metal-catalyzed cross-coupling reactions . This compound is related to other valuable intermediates such as 6-Bromo-4-fluoroisoindoline and its hydrochloride salt, which are typically stored in a cool, dark place and under an inert atmosphere to maintain stability . As a key scaffold, it is instrumental in the synthesis of more complex molecules, including potential Sos1 (Son of Sevenless 1) degraders and other small-molecule compounds for investigating cellular signaling pathways . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Br2FN B1529222 6-Bromo-4-fluoroisoindoline hydrobromide CAS No. 335428-72-3

Properties

IUPAC Name

6-bromo-4-fluoro-2,3-dihydro-1H-isoindole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFN.BrH/c9-6-1-5-3-11-4-7(5)8(10)2-6;/h1-2,11H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGQWFRPOCBKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC(=C2)Br)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Isoindoline Derivatives

  • Bromination: Bromination of aromatic amines or related heterocycles is commonly achieved by controlled addition of bromine or bromine sources (e.g., N-bromosuccinimide) under mild temperatures to avoid over-bromination. For example, bromination of 4-fluoroisoindoline precursors can be conducted in aqueous acidic media with controlled temperature (15–55 °C) to selectively introduce bromine at the 6-position.

  • Fluorination: Fluorine substitution is generally introduced via electrophilic fluorinating agents or by starting with fluorinated precursors. The fluorine at the 4-position of isoindoline is often introduced by using 4-fluoroaniline or fluorinated intermediates in the synthetic sequence.

Formation of Isoindoline Ring

The isoindoline ring system can be constructed via cyclization reactions involving substituted anilines and appropriate dicarbonyl compounds or via reduction of isoindole derivatives. Cyclization under reflux conditions in solvents such as ethanol or diphenyl ether at elevated temperatures (190–280 °C) is reported for related heterocycles.

Hydrobromide Salt Formation

The hydrobromide salt is typically formed by treating the free base isoindoline derivative with hydrobromic acid in ether or acetonitrile, resulting in the hydrobromide salt precipitate. This step stabilizes the compound and improves its handling and purification.

Representative Preparation Methodology

Based on analogous procedures from patents and literature on halogenated isoindoline and related compounds, the preparation of 6-Bromo-4-fluoroisoindoline hydrobromide may follow these steps:

Step Procedure Conditions Notes
1. Starting Material Preparation : Use 4-fluoroaniline or 4-fluoro-substituted precursor Commercially available or synthesized Ensures fluorine at correct position
2. Bromination : React 4-fluoroaniline derivative with bromine in acidic aqueous medium Temperature: 15–55 °C; Time: 6 h Controlled addition to avoid polybromination
3. Cyclization : Heat brominated intermediate with suitable dicarbonyl compound (e.g., Meldrum's acid derivatives) Solvent: Diphenyl ether or ethanol; Temp: 190–250 °C; Time: 10–15 min Forms isoindoline ring system
4. Purification : Filter and wash the crude product Ambient temperature Removes impurities and residual reagents
5. Salt Formation : Treat free base with hydrobromic acid in ether or acetonitrile Room temperature; Stirring for several hours Yields hydrobromide salt, improving stability

Detailed Reaction Conditions and Optimization

Parameter Typical Range Effect on Reaction
Bromine amount 150–200 kg per batch (industrial scale) Ensures complete bromination without excess
Temperature during bromination 15–55 °C Controls reaction rate and selectivity
Reaction time for bromination 6 hours Sufficient for full conversion
Cyclization temperature 190–250 °C Higher temps promote ring closure but may cause impurities if too high
Solvent choice Ethanol, diphenyl ether Influences reaction rate and purity
Hydrobromic acid concentration Concentrated HBr in ether or acetonitrile Facilitates salt formation efficiently

Research Findings and Considerations

  • Purity and Yield: Optimized bromination and cyclization conditions yield high-purity 6-bromo-4-fluoroisoindoline intermediates, critical for subsequent salt formation.

  • Environmental and Safety Aspects: Use of aqueous acidic media and controlled temperature minimizes hazardous by-products. Industrial processes employ glass-lined reactors for corrosion resistance.

  • Scalability: Methods derived from industrial patents demonstrate feasibility for large-scale synthesis with consistent quality.

  • Analytical Confirmation: Structures confirmed by NMR (1H, 13C), mass spectrometry, and melting point analysis ensure correct substitution pattern and salt formation.

Summary Table of Preparation Methods

Method Aspect Description Source/Reference
Bromination Controlled addition of bromine to 4-fluoroaniline derivatives in acidic aqueous media at 15–55 °C Patent CN103787891A
Cyclization Heating brominated intermediates with Meldrum's acid or similar in diphenyl ether at 190–250 °C Atlantis Press study
Salt Formation Treatment with hydrobromic acid in ether or acetonitrile to form hydrobromide salt Literature synthesis protocols
Reactor Type Glass-lined steel reactors for corrosion resistance and safety Patent CN103787891A
Purification Filtration, washing, and drying to obtain pure product Standard chemical processing

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoroisoindoline hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-4-fluoroisoindoline hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoroisoindoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, including inhibition of viral replication and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key attributes of 6-bromo-4-fluoroisoindoline hydrobromide with analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Substituents Solubility (H₂O) Key Applications
This compound C₇H₇BrFN·HBr 306.98 Isoindoline Br, F High (salt form) Pharmaceutical intermediates
6-Bromo-4-fluoro-1H-indole C₈H₅BrFN 218.04 Indole Br, F Low (free base) Research chemicals, drug discovery
6-Bromo-4-fluoro-1H-indazole C₇H₄BrFN₂ 220.02 Indazole Br, F Moderate Kinase inhibitors, oncology research
6-Bromo-4-methoxyindole C₉H₈BrNO 226.07 Indole Br, OMe Low Organic synthesis
Key Observations:
  • Core Structure :

    • The isoindoline core (saturated six-membered ring) in the target compound contrasts with indole (unsaturated) or indazole (dual nitrogen atoms) cores in analogs. This difference impacts conformational flexibility and electronic properties, influencing binding to biological targets .
    • The hydrobromide salt enhances water solubility compared to free bases (e.g., 6-bromo-4-fluoro-1H-indole), a critical factor in drug formulation .
  • Substituent Effects: Fluorine improves metabolic stability and membrane permeability via its electronegativity and small size. Methoxy groups (e.g., in 6-bromo-4-methoxyindole) are electron-donating, altering electronic density and reactivity compared to fluorine .

Biological Activity

6-Bromo-4-fluoroisoindoline hydrobromide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound can be classified as an isoindoline derivative, which is characterized by its unique bicyclic structure. The presence of bromine and fluorine substituents is significant as these halogens can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:

  • Inhibition of Protein Interaction : Similar compounds have been shown to affect protein-protein interactions, particularly in cancer pathways. For instance, they may inhibit the activity of transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial in multiple myeloma growth .
  • Ubiquitin-Proteasome Pathway Modulation : The compound may also function through the modulation of the ubiquitin-proteasome system, facilitating the degradation of target proteins involved in oncogenic processes .

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anti-cancer Activity : Studies suggest that this compound exhibits anti-cancer properties by targeting specific signaling pathways involved in tumor growth and survival.
  • Cytotoxic Effects : In vitro assays have demonstrated that it can induce cytotoxicity in various cancer cell lines, leading to reduced cell viability at certain concentrations.
  • Potential as a PROTAC : The compound is being explored as a part of PROTAC (Proteolysis Targeting Chimera) strategies, which can selectively degrade proteins implicated in disease processes .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Multiple Myeloma Cells : A recent study highlighted that compounds similar to this compound effectively reduced the expression levels of IKZF1 and IKZF3 in multiple myeloma cell lines, indicating potential therapeutic applications in hematological malignancies .
  • Inhibition Studies : Inhibition assays showed that at concentrations ranging from 10 nM to 100 nM, the compound significantly decreased cell proliferation in various cancer models, suggesting a dose-dependent response .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Anti-cancerInduces apoptosis in cancer cell lines
CytotoxicityReduces viability at specific concentrations
Protein degradationModulates ubiquitin-proteasome pathway
Targeting transcription factorsDecreases IKZF1 and IKZF3 levels

Q & A

Q. How does this compound compare structurally and functionally to analogs like 6-Chloro-1-cyclopropylmethylindole-4-carboxylic acid?

  • Methodological Answer : Conduct comparative SAR studies by synthesizing analogs with halogen substitutions. Assess differences in lipophilicity (logP), solubility, and bioactivity using standardized assays (e.g., LogD at pH 7.4, membrane permeability in Caco-2 cells) .

Q. What novel applications emerge from modifying the isoindoline core with halogenated substituents?

  • Methodological Answer : Explore applications in photopharmacology by introducing light-responsive groups (e.g., azobenzenes) adjacent to bromine/fluorine. Evaluate photoisomerization kinetics and target engagement via fluorescence anisotropy or SPR binding assays .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4-fluoroisoindoline hydrobromide
Reactant of Route 2
6-Bromo-4-fluoroisoindoline hydrobromide

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